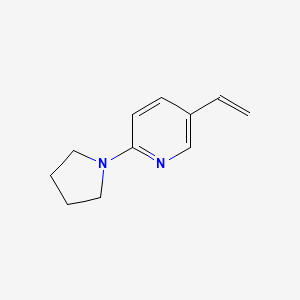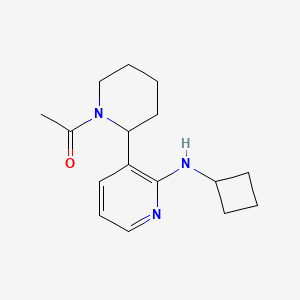
1-(2-(2-(Cyclobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(2-(Cyclobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone is a complex organic compound that features a piperidine ring, a pyridine ring, and a cyclobutylamino group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
準備方法
The synthesis of 1-(2-(2-(Cyclobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine and pyridine intermediates, followed by their coupling under specific reaction conditions. For instance, the piperidine derivative can be synthesized through hydrogenation, cyclization, or cycloaddition reactions . The pyridine derivative can be prepared by reacting 3-pyridinecarboxamide with ethyl acetate under basic conditions . The final coupling step involves the reaction of the cyclobutylamino group with the pyridine-piperidine intermediate under controlled conditions to yield the target compound.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
1-(2-(2-(Cyclobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
1-(2-(2-(Cyclobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
作用機序
The mechanism of action of 1-(2-(2-(Cyclobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets in the body. This compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.
類似化合物との比較
1-(2-(2-(Cyclobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and are widely used in pharmaceuticals for their diverse biological activities.
Pyridine derivatives: Compounds with a pyridine ring are also common in drug development due to their ability to interact with various biological targets.
Cyclobutylamino derivatives:
The uniqueness of this compound lies in its combination of these three functional groups, which may confer distinct pharmacological properties and make it a valuable compound for further research and development.
特性
分子式 |
C16H23N3O |
|---|---|
分子量 |
273.37 g/mol |
IUPAC名 |
1-[2-[2-(cyclobutylamino)pyridin-3-yl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C16H23N3O/c1-12(20)19-11-3-2-9-15(19)14-8-5-10-17-16(14)18-13-6-4-7-13/h5,8,10,13,15H,2-4,6-7,9,11H2,1H3,(H,17,18) |
InChIキー |
TZPWPGIYNVLSRY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCCCC1C2=C(N=CC=C2)NC3CCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




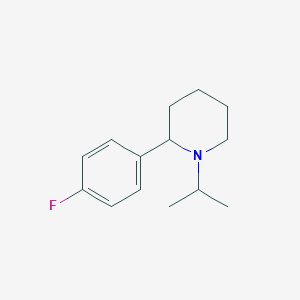
![2-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B11805874.png)
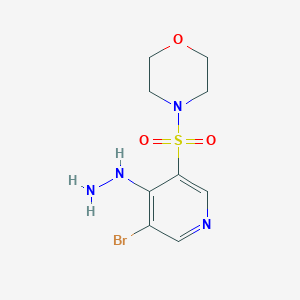
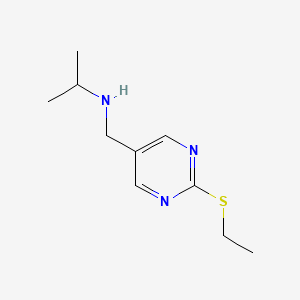




![2-amino-N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]propanamide](/img/structure/B11805922.png)

![(3S)-2-(tert-Butoxycarbonyl)-5,6-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B11805931.png)
